molecular formula C28H36N2O7S3 B14668862 methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine CAS No. 39920-44-0

methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

Cat. No.: B14668862
CAS No.: 39920-44-0
M. Wt: 608.8 g/mol
InChI Key: JETWRALGRUQIOP-UHFFFAOYSA-N
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Description

Methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound that combines the properties of methanesulfonic acid with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the methanesulfonic acid group. The reaction conditions may vary, but common reagents include methanesulfonyl chloride and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler compound with similar acidic properties.

    Piperazine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its combination of methanesulfonic acid and a piperazine derivative, providing a distinct set of chemical and biological properties.

Properties

CAS No.

39920-44-0

Molecular Formula

C28H36N2O7S3

Molecular Weight

608.8 g/mol

IUPAC Name

methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C26H28N2OS.2CH4O3S/c1-27-13-15-28(16-14-27)24-17-21-9-5-6-10-25(21)30-26-12-11-22(18-23(24)26)29-19-20-7-3-2-4-8-20;2*1-5(2,3)4/h2-12,18,24H,13-17,19H2,1H3;2*1H3,(H,2,3,4)

InChI Key

JETWRALGRUQIOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)OCC5=CC=CC=C5.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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